Fmoc-d-aha-oh

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

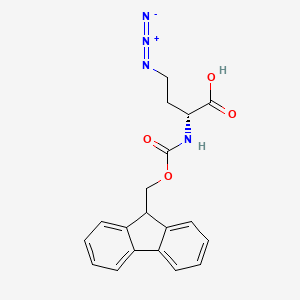

(2R)-4-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4/c20-23-21-10-9-17(18(24)25)22-19(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,22,26)(H,24,25)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLEZARXVEABQBI-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCN=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCN=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Fmoc-D-Aha-OH: Structure, Synthesis, and Application in Bioconjugation

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-azidohexanoic acid (Fmoc-D-Aha-OH), a specialized amino acid derivative crucial for advanced peptide synthesis and the development of targeted therapeutics. We will delve into its molecular structure, physicochemical properties, and its pivotal role as a building block in Solid-Phase Peptide Synthesis (SPPS) and bioconjugation via "click chemistry."

Core Structure and Physicochemical Properties

This compound is a synthetic amino acid comprised of three key functional components:

-

The Fmoc (9-fluorenylmethoxycarbonyl) Group: A base-labile protecting group attached to the alpha-amine. Its primary function is to prevent unwanted reactions during peptide synthesis. It is readily removed by a mild base, typically piperidine, allowing for the sequential addition of amino acids to a growing peptide chain.

-

The D-Azidohexanoic Acid (D-Aha) Core: This central component provides the amino acid backbone. The "D" designation refers to the stereochemistry at the alpha-carbon, which can be used to enhance peptide stability against enzymatic degradation. The hexanoic acid side chain is terminated with an azide (-N₃) group.

-

The Azide (N₃) Functional Group: This terminal azide is the key to the molecule's utility in bioconjugation. It is a bioorthogonal functional group, meaning it does not react with native biological functionalities. It serves as a chemical handle for highly specific "click chemistry" reactions.[1][2]

-

The Carboxylic Acid (-OH): The C-terminal carboxylic acid group enables the molecule to be coupled to the free amine of a growing peptide chain or a solid support resin.

The unique combination of these features makes this compound an invaluable reagent for introducing a bioorthogonal handle at a specific position within a synthetic peptide.

References

Fmoc-D-Aha-OH: A Technical Guide to Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, stability, and handling of N-α-(9-Fluorenylmethoxycarbonyl)-D-azidohomoalanine (Fmoc-D-Aha-OH). This amino acid derivative is a critical reagent in bioconjugation and drug development, primarily utilized for introducing an azide moiety into peptides and other molecules for subsequent "click chemistry" reactions.

Core Chemical Properties

This compound is a synthetic amino acid derivative featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group and an azide functional group on the side chain. This structure makes it ideal for solid-phase peptide synthesis (SPPS) and subsequent bioorthogonal modifications.

Table 1: Summary of Chemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1263047-53-5 | [1][2] |

| Molecular Formula | C₁₉H₁₈N₄O₄ | [1] |

| Molecular Weight | 366.37 g/mol | [1] |

| Appearance | White to off-white solid/powder | Inferred from[3] |

| Functional Groups | Fmoc protecting group, Carboxylic acid, Azide |

| Primary Application | Click Chemistry Reagent, ADC Linker | |

Stability and Storage

Proper storage is crucial to prevent degradation and ensure the reactivity of this compound. The Fmoc group is base-labile, and the azide group can be sensitive to certain reducing agents.

Table 2: Recommended Storage Conditions

| Format | Temperature | Duration | Conditions | Reference |

|---|---|---|---|---|

| Solid Powder | -20°C | 3 years | ||

| 4°C | 2 years | |||

| In Solvent | -80°C | 6 months | Stored under nitrogen; aliquot to avoid repeated freeze-thaw cycles. |

| | -20°C | 1 month | Stored under nitrogen; aliquot to avoid repeated freeze-thaw cycles. | |

Key Stability Considerations:

-

pH: Avoid strongly basic conditions (pH > 9) to prevent premature cleavage of the Fmoc group.

-

Reducing Agents: The azide group can be reduced by agents like dithiothreitol (DTT) or phosphines. Compatibility with other reagents should be considered.

-

Light and Moisture: Store in a tightly sealed container, protected from light.

Reactivity and Bioorthogonal Applications

This compound is a key building block for introducing an azide handle into peptides or other molecules. The azide group allows for highly specific covalent modification through bioorthogonal "click chemistry" reactions.

The primary reactions involving the azide group are:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction between the azide and a terminal alkyne, catalyzed by Cu(I), to form a stable triazole linkage.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative where the azide reacts with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).

Caption: Bioorthogonal reaction pathways for this compound.

Experimental Protocols

General Handling and Solution Preparation

-

Weighing: Handle the powder in a well-ventilated area or chemical hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Solubilization: this compound is expected to be soluble in polar aprotic solvents commonly used in peptide synthesis, such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). For stock solutions, use freshly opened or anhydrous grade solvent.

-

Solution Storage: Once dissolved, aliquot the solution into single-use vials and store under nitrogen at -20°C or -80°C to prevent degradation from moisture and repeated freeze-thaw cycles.

Representative Synthetic Protocol: Fmoc Protection

While this compound is commercially available, a general method for Fmoc protection of an amino acid is described below, adapted from a synthesis for the L-isomer.

-

Dissolution: Dissolve the starting amino acid (e.g., D-azidohomoalanine) in an aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) in a mixture of THF and water.

-

Addition of Fmoc-OSu: Add Fmoc-succinimide (Fmoc-OSu) to the solution.

-

Reaction: Stir the mixture at room temperature for several hours (e.g., 7 hours).

-

Workup: Add water and perform an extraction with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic phases, concentrate the solution, and purify the crude product via flash chromatography to yield the final Fmoc-protected amino acid.

Caption: General workflow for handling and using this compound.

Spectroscopic Analysis

Table 3: Expected Spectroscopic Characteristics

| Technique | Feature | Expected Signal Range/Pattern | Reference (Analogous Compounds) |

|---|---|---|---|

| Infrared (IR) | Azide (N₃) stretch | Strong, sharp peak around 2100 cm⁻¹ | |

| Carbonyl (C=O) stretch (acid) | Broad peak around 1700 cm⁻¹ | ||

| N-H stretch (Fmoc carbamate) | Peak around 3300 cm⁻¹ | ||

| ¹H NMR | Fmoc protons | Multiplets between 7.2 - 7.8 ppm | |

| Alpha-proton (α-CH) | Multiplet, position dependent on solvent | ||

| Side chain protons (CH₂) | Multiplets, position dependent on solvent | ||

| ¹³C NMR | Azide-bearing carbon | Signal around 50-60 ppm | |

| Carbonyl carbon (acid) | Signal around 170-180 ppm | ||

| Fmoc carbons | Multiple signals in the aromatic region (120-145 ppm) |

| Mass Spec (MS) | Molecular Ion | [M+H]⁺ or [M-H]⁻ corresponding to C₁₉H₁₈N₄O₄ (366.37) | |

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely published, general precautions for Fmoc-protected amino acids should be followed. These compounds are generally not classified as hazardous substances but should be handled with care in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, disposable nitrile gloves, and a laboratory coat.

-

Inhalation: Avoid inhaling dust. Handle in a well-ventilated area or a chemical fume hood.

-

Contact: In case of skin or eye contact, flush immediately with copious amounts of water.

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.

-

Toxicology: The chemical, physical, and toxicological properties have not been thoroughly investigated.

References

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group has become a central tool in the synthesis of peptides for research, diagnostics, and therapeutic development. Its unique chemical properties, particularly its base-lability, have enabled the widespread adoption of solid-phase peptide synthesis (SPPS), facilitating the efficient and high-purity production of complex peptide sequences. This technical guide provides a comprehensive overview of the Fmoc group, its mechanism of action, practical application in SPPS, and strategies to mitigate common side reactions.

The Chemistry of the Fmoc Group

The Fmoc group is an amine protecting group that is stable to acidic conditions but readily cleaved by a mild base, a property that forms the basis of its utility in orthogonal peptide synthesis strategies.[1][]

Structure and Properties

The chemical structure of the Fmoc group consists of a fluorene ring system linked to a methoxycarbonyl moiety.[3][] This structure imparts several key properties:

-

Base-Lability: The hydrogen atom on the 9-position of the fluorene ring is acidic and can be abstracted by a weak base. This initiates a β-elimination reaction, leading to the cleavage of the protecting group.[5]

-

Acid Stability: The Fmoc group is stable to the acidic conditions used to cleave many side-chain protecting groups, such as tert-butyl (tBu) and trityl (Trt) groups. This orthogonality is fundamental to the Fmoc/tBu strategy in SPPS.

-

UV Absorbance: The fluorenyl group possesses a strong ultraviolet (UV) absorbance at approximately 300 nm. This characteristic allows for the real-time monitoring of the deprotection step during SPPS, enabling quantitative assessment of reaction completion.

Mechanism of Protection and Deprotection

Protection (Fmoc-ylation): The Fmoc group is typically introduced onto the α-amino group of an amino acid using reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions. Fmoc-OSu is often preferred due to its increased stability and lower propensity for side reactions like the formation of Fmoc-dipeptides.

Deprotection (Cleavage): The removal of the Fmoc group is a critical step in the iterative cycle of peptide synthesis. It proceeds via a base-catalyzed β-elimination mechanism. A secondary amine, most commonly piperidine in a 20% solution with N,N-dimethylformamide (DMF), is used to abstract the acidic proton from the C9 position of the fluorene ring. This leads to the formation of a dibenzofulvene (DBF) intermediate and the release of carbon dioxide, liberating the free amine of the peptide. The reactive DBF is subsequently trapped by the secondary amine to form a stable adduct.

Figure 1: Mechanism of Fmoc deprotection by piperidine.

The Role of Fmoc in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-based SPPS is the most widely used methodology for the chemical synthesis of peptides. The process involves the stepwise addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).

The general workflow for a single cycle of amino acid addition in Fmoc-SPPS is as follows:

Figure 2: The iterative cycle of Fmoc-based SPPS.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are removed simultaneously, typically with a cocktail containing trifluoroacetic acid (TFA).

Comparison with Boc Chemistry

The primary alternative to Fmoc-based SPPS is the tert-butoxycarbonyl (Boc) strategy. The key differences between the two methodologies are summarized below:

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

| Nα-Protection | Fmoc (Base-labile) | Boc (Acid-labile) |

| Nα-Deprotection Reagent | 20-50% Piperidine in DMF | Trifluoroacetic acid (TFA) |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Strong acid-labile (e.g., Bzl) |

| Final Cleavage | TFA-based cocktail | Strong acids (e.g., HF, TFMSA) |

| Advantages | Milder conditions, easier automation, suitable for acid-sensitive modifications. | Can be better for long or aggregation-prone sequences. |

| Disadvantages | Potential for side reactions under basic conditions. | Requires specialized equipment for handling hazardous strong acids. |

Experimental Protocols

General Fmoc-SPPS Protocol

The following is a generalized protocol for manual Fmoc-SPPS. Automated synthesizers follow the same chemical principles.

Materials:

-

Fmoc-protected amino acids

-

Solid support resin (e.g., Wang resin for C-terminal acids, Rink amide resin for C-terminal amides)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Coupling reagents (e.g., DIC/Oxyma, HATU)

-

Activation base (e.g., DIPEA)

-

Washing solvents (DMF, DCM, IPA)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

Procedure:

-

Resin Swelling: Swell the resin in DMF or DCM for at least 30-60 minutes in a reaction vessel.

-

First Amino Acid Loading (if starting with unloaded resin):

-

Dissolve the first Fmoc-amino acid and an activation agent in a suitable solvent.

-

Add the solution to the swelled resin and allow it to react for 1-2 hours.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Fmoc Deprotection:

-

Add the 20% piperidine/DMF solution to the resin and agitate for 5-20 minutes. A common procedure is two treatments of 5 and 10 minutes.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF to remove piperidine and the DBF-adduct.

-

-

Amino Acid Coupling:

-

Pre-activate the next Fmoc-amino acid by dissolving it with a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 30-60 minutes at room temperature.

-

Monitor the completion of the reaction (e.g., using the Kaiser test).

-

-

Washing: Wash the resin with DMF and IPA to remove excess reagents and byproducts.

-

Repeat: Repeat steps 3-5 for each subsequent amino acid in the sequence.

-

Final Cleavage and Deprotection:

-

After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the peptide-resin with DCM and dry it.

-

Add the cleavage cocktail to the resin and stir for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the peptide with cold diethyl ether, centrifuge, and dry the peptide pellet.

-

Monitoring Fmoc Deprotection

The completion of the Fmoc deprotection step can be monitored quantitatively by measuring the UV absorbance of the fluorenyl byproduct released into the deprotection solution.

Procedure:

-

Collect the filtrate from the piperidine deprotection step.

-

Dilute a known aliquot of the filtrate with a suitable solvent (e.g., DMF).

-

Measure the absorbance of the diluted solution at ~301 nm.

-

Calculate the amount of Fmoc group removed using the Beer-Lambert law and a known extinction coefficient for the DBF-piperidine adduct.

Quantitative Data in Fmoc-SPPS

The success of SPPS is highly dependent on achieving near-quantitative yields at each step.

| Parameter | Condition / Value | Significance |

| Nα-Deprotection Reagent | 20% (v/v) Piperidine in DMF | Standard, effective condition for complete Fmoc removal. |

| Deprotection Time | Typically 5-20 minutes | Incomplete deprotection leads to deletion sequences. |

| Coupling Efficiency | > 99% | Crucial for the synthesis of long peptides to avoid truncated sequences. |

| Deprotection Kinetics (Fmoc-Val-OH) | ~99% completion in 3 min with 5% piperidine/DMF | Demonstrates the rapid nature of the deprotection reaction. |

| Deprotection Kinetics (Fmoc-Arg(Pbf)-OH) | Requires a minimum of 10 minutes for efficient deprotection | Shows that deprotection rates can be amino acid dependent. |

Common Side Reactions and Mitigation Strategies

Several side reactions can occur during Fmoc-SPPS, potentially leading to impurities in the final product.

Figure 3: Common side reactions in Fmoc-SPPS and mitigation strategies.

-

Aspartimide Formation: Cyclization of aspartic acid residues, particularly when followed by glycine, asparagine, or serine, can occur under basic conditions. This can lead to the formation of α- and β-peptide impurities. This can be minimized by using protecting groups that sterically hinder the cyclization or by adding additives like HOBt to the deprotection solution.

-

Diketopiperazine (DKP) Formation: The N-terminal dipeptide can cyclize and cleave from the resin, which is a significant issue when proline is one of the first two amino acids. Using sterically bulky resins like 2-chlorotrityl chloride resin or coupling a pre-formed dipeptide can mitigate this side reaction.

-

Racemization: The chiral integrity of amino acids can be compromised during the activation step, especially for residues like histidine and cysteine. The choice of coupling reagents is critical; for instance, using combinations like DIC/Oxyma can suppress racemization.

-

Peptide Aggregation: As the peptide chain elongates, it can form stable secondary structures that hinder reagent accessibility, leading to incomplete deprotection and coupling. This can be addressed by changing the solvent (e.g., to NMP), increasing the reaction temperature, or adding chaotropic salts.

Conclusion

The Fmoc protecting group is a cornerstone of modern peptide synthesis, enabling the routine production of high-purity peptides for a wide range of applications in research and drug development. A thorough understanding of its chemical principles, the nuances of the SPPS workflow, and potential side reactions is essential for researchers to successfully synthesize their target peptides. By employing optimized protocols and mitigation strategies, the full potential of Fmoc chemistry can be harnessed to advance scientific discovery and therapeutic innovation.

References

An In-depth Technical Guide to Azide-Containing Amino Acids for Beginners

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of azide-containing amino acids, non-canonical amino acids that have become indispensable tools in chemical biology, drug discovery, and materials science. By introducing the small, bioorthogonal azide group into peptides and proteins, researchers can achieve site-specific modifications with unprecedented precision. This allows for a wide range of applications, including protein labeling, engineering, and the development of novel therapeutics such as antibody-drug conjugates (ADCs).[1][2]

This document will delve into the core principles of using azide-containing amino acids, with a focus on their synthesis, incorporation into proteins, and their application in the two most prominent "click chemistry" reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Detailed experimental protocols and quantitative data are provided to facilitate the practical application of these powerful techniques.

Core Concepts: The Power of the Azide Handle

The azide group (-N₃) is an ideal bioorthogonal handle for several key reasons:

-

Small Size: Its diminutive size minimizes potential perturbation to the structure and function of the biomolecule into which it is incorporated.[2]

-

Stability: Azides are exceptionally stable in biological systems and do not readily react with endogenous functional groups, ensuring that the modification is specific to the intended reaction.[2]

-

Specific Reactivity: Azides undergo highly specific and efficient cycloaddition reactions with alkynes, forming a stable triazole linkage. This reaction is the cornerstone of "click chemistry".[2]

Quantitative Data for Experimental Design

The choice between CuAAC and SPAAC, as well as the specific reagents used, will significantly impact the efficiency and outcome of a bioconjugation experiment. The following tables summarize key quantitative data to aid in experimental design.

Table 1: Comparison of CuAAC and SPAAC for Bioconjugation

| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None (metal-free) |

| Reaction Rate | Very fast (10³ - 10⁵ M⁻¹s⁻¹) | Fast (10⁻¹ - 10¹ M⁻¹s⁻¹), dependent on cyclooctyne |

| Biocompatibility | Limited in living systems due to copper cytotoxicity | High, suitable for live-cell and in vivo applications |

| Regioselectivity | High (exclusively 1,4-disubstituted triazole) | Low (mixture of 1,4- and 1,5-disubstituted triazoles) |

| Reaction Conditions | Requires reducing agents and ligands to maintain Cu(I) state | Mild, physiological conditions |

| Typical Yields | High to quantitative (>90%) | Generally high (>80%), can be influenced by sterics |

Table 2: Second-Order Rate Constants for SPAAC with Various Cyclooctynes

The rate of SPAAC is highly dependent on the structure of the cyclooctyne used. This table provides a comparison of commonly used cyclooctynes and their reactivity with benzyl azide.

| Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |

| DIBO | ~0.3 | High reactivity, good stability |

| DBCO | ~0.1 | Widely used, commercially available |

| BCN | ~0.03 | Good balance of reactivity and stability |

| DIFO | ~0.07 | Fluorinated for enhanced reactivity |

| ADIBO | ~0.9 | High steric demand, can be used for chemoselective labeling |

Table 3: Incorporation Efficiency of Unnatural Amino Acids

The efficiency of incorporating an azide-containing amino acid into a protein can vary depending on the expression system, the specific amino acid, and the concentration used.

| Unnatural Amino Acid | Expression System | Incorporation Efficiency | Notes |

| p-Azidophenylalanine (AzF) | Mammalian Cells (HEK293) | >50% | Optimal at 50-400 µM concentration. |

| N6-((2-azidoethoxy)carbonyl)-L-lysine | Mammalian Cells | >95% conjugation efficacy | Used for site-specific antibody-drug conjugates. |

| Azidohomoalanine (AHA) | E. coli (methionine auxotroph) | High | Replaces methionine residues. |

Experimental Protocols

This section provides detailed methodologies for the synthesis of common azide-containing amino acids, their incorporation into proteins, and their use in bioorthogonal conjugation reactions.

Protocol 1: Synthesis of L-Azidohomoalanine (AHA)

This protocol describes a concise and scalable route to L-AHA starting from N-Boc-O-Bn-L-aspartic acid.

Materials:

-

N-Boc-O-Bn-L-aspartic acid

-

Dry tetrahydrofuran (THF)

-

N-methyl morpholine

-

i-Butyl chloroformate

-

Sodium borohydride (NaBH₄)

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reduction of Carboxylic Acid:

-

Dissolve N-Boc-O-Bn-L-aspartic acid in dry THF under a nitrogen atmosphere and cool to -10°C.

-

Add N-methyl morpholine followed by i-butyl chloroformate and stir for 10 minutes.

-

In a separate flask, dissolve NaBH₄ in water and add it to the reaction mixture.

-

Stir for 1 hour at -10°C, then allow to warm to room temperature.

-

Quench the reaction by the slow addition of 1 M HCl.

-

Extract the product with EtOAc, wash with saturated sodium bicarbonate and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

-

Mesylation of the Hydroxyl Group:

-

Dissolve the product from the previous step in dichloromethane (DCM) and cool to 0°C.

-

Add triethylamine followed by methanesulfonyl chloride and stir for 2 hours at 0°C.

-

Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

-

Substitution with Azide:

-

Dissolve the mesylated intermediate in DMF and add sodium azide.

-

Heat the reaction to 80°C and stir overnight.

-

Cool the reaction to room temperature, add water, and extract the product with EtOAc.

-

Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

-

-

Deprotection:

-

Dissolve the protected azidoamino acid in a solution of HCl in dioxane.

-

Stir at room temperature for 4 hours.

-

Concentrate the reaction mixture under reduced pressure to obtain L-azidohomoalanine hydrochloride as a white solid.

-

Protocol 2: Residue-Specific Incorporation of Azidohomoalanine (AHA) into Proteins

This method utilizes a methionine auxotrophic E. coli strain to replace methionine residues with AHA.

Materials:

-

E. coli methionine auxotroph host strain (e.g., B834(DE3))

-

Plasmid DNA encoding the protein of interest

-

L-azidohomoalanine (AHA)

-

M9 minimal medium

-

Glucose (20% solution, sterile)

-

MgSO₄ (1 M solution, sterile)

-

CaCl₂ (1 M solution, sterile)

-

Thiamine (1% solution, sterile)

-

19 L-amino acids (excluding methionine)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Appropriate antibiotic

Procedure:

-

Cell Culture Preparation:

-

Inoculate a starter culture of the E. coli host strain in LB medium with the appropriate antibiotic and grow overnight at 37°C.

-

The next day, inoculate 1 L of M9 minimal medium supplemented with glucose, MgSO₄, CaCl₂, thiamine, all amino acids except methionine, and the antibiotic with the overnight culture.

-

Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

-

Methionine Starvation and AHA Labeling:

-

Harvest the cells by centrifugation and wash twice with pre-warmed, methionine-free M9 medium.

-

Resuspend the cells in 1 L of fresh, methionine-free M9 medium.

-

Add L-azidohomoalanine (AHA) to a final concentration of 50 µg/mL.

-

-

Protein Expression and Harvest:

-

Induce protein expression by adding IPTG to a final concentration of 1 mM.

-

Incubate the culture for 4-6 hours at 30°C.

-

Harvest the cells by centrifugation.

-

-

Purification and Analysis:

-

Purify the azide-modified protein using standard chromatography techniques.

-

Confirm the incorporation of AHA by mass spectrometry.

-

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Protein

This protocol describes a general procedure for labeling an azide-modified protein with an alkyne-containing probe.

Materials:

-

Azide-modified protein (Protein-N₃) in a suitable buffer (e.g., PBS, pH 7.4)

-

Alkyne-functionalized probe (e.g., alkyne-fluorophore, alkyne-biotin)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

Procedure:

-

Prepare Reagent Stocks:

-

Prepare a 10 mM stock solution of the alkyne probe in DMSO.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water (freshly prepared).

-

Prepare a 50 mM stock solution of THPTA in water.

-

-

Set up the Reaction:

-

In a microcentrifuge tube, combine the azide-modified protein (final concentration 10-50 µM) and the alkyne probe (2-5 fold molar excess over the protein).

-

Add THPTA to a final concentration of 500 µM.

-

Add CuSO₄ to a final concentration of 100 µM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 1 mM.

-

-

Incubation and Analysis:

-

Incubate the reaction at room temperature for 1-2 hours.

-

Analyze the reaction by SDS-PAGE to confirm the conjugation. The labeled protein will show a shift in molecular weight.

-

Purify the labeled protein using size-exclusion chromatography to remove excess reagents.

-

Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling

This protocol describes a copper-free method for labeling an azide-modified protein with a strained cyclooctyne probe.

Materials:

-

Azide-modified protein (Protein-N₃) in a suitable buffer (e.g., PBS, pH 7.4)

-

Cyclooctyne-functionalized probe (e.g., DBCO-fluorophore, BCN-biotin)

Procedure:

-

Prepare Reagent Stocks:

-

Prepare a 10 mM stock solution of the cyclooctyne probe in DMSO.

-

-

Set up the Reaction:

-

In a microcentrifuge tube, combine the azide-modified protein (final concentration 10-50 µM) and the cyclooctyne probe (2-10 fold molar excess over the protein).

-

-

Incubation and Analysis:

-

Incubate the reaction at 37°C for 4-24 hours. The reaction time will depend on the reactivity of the specific cyclooctyne used.

-

Monitor the reaction progress by SDS-PAGE.

-

Purify the labeled protein using size-exclusion chromatography.

-

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate common experimental workflows and a conceptual signaling pathway that can be investigated using azide-containing amino acids.

Workflow for Metabolic Labeling and Proteomic Analysis

This workflow outlines the key steps for identifying newly synthesized proteins in response to a cellular stimulus.

Caption: Workflow for identifying newly synthesized proteins using metabolic labeling with AHA and click chemistry-based enrichment.

General Workflow for Site-Specific Antibody-Drug Conjugate (ADC) Development

This diagram illustrates the process of creating a site-specific ADC using an azide-containing amino acid.

Caption: A streamlined workflow for the development of site-specific antibody-drug conjugates (ADCs).

Conceptual Signaling Pathway Elucidation using Azide-Containing Amino Acids

This diagram illustrates how azide-containing amino acids can be used to identify protein-protein interactions within a hypothetical signaling cascade.

Caption: Using photo-crosslinkable p-azidophenylalanine to identify protein interaction partners in a signaling pathway.

References

An In-depth Technical Guide to Bioorthogonal Chemistry with Fmoc-d-aha-oh

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bioorthogonal Chemistry: A New Paradigm in Biological Inquiry

Bioorthogonal chemistry refers to a class of chemical reactions that can occur within a living system without interfering with native biochemical processes.[1][2] Coined by Carolyn Bertozzi, this field has revolutionized our ability to study biomolecules in their natural environment. The core principle involves the introduction of an abiotic chemical handle, a functional group not naturally present in the biological system, onto a biomolecule of interest. This "chemical reporter" can then be selectively tagged with a probe carrying a complementary reactive group, enabling a wide range of applications from in-vivo imaging to drug targeting.

To be considered bioorthogonal, a reaction must meet several stringent criteria:

-

High Selectivity: The reacting partners must be mutually and exclusively reactive with each other, ignoring the vast array of other functional groups present in a biological milieu.

-

Biocompatibility: The reactants, any catalysts, and the resulting linkage must be non-toxic and not perturb the biological system under investigation.

-

Favorable Kinetics: The reaction must proceed at a reasonable rate at physiological temperatures and pH, even at low concentrations.[2]

-

Stability: The chemical reporter and the resulting covalent bond must be stable in the aqueous environment of the cell.

The azide (-N₃) group has emerged as a premier chemical reporter in bioorthogonal chemistry due to its small size, stability, and lack of reactivity with most biological functional groups.[1] Its introduction into biomolecules can be achieved through various methods, including the use of unnatural amino acids like D-azidohomoalanine (D-Aha). The Fmoc-protected version, Fmoc-d-aha-oh, is a key reagent for incorporating this functionality into peptides via Solid-Phase Peptide Synthesis (SPPS).

Quantitative Data on Bioorthogonal Reactions

The two most prominent bioorthogonal reactions involving azides are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The choice between them depends on the specific application, with SPAAC being preferred for live-cell applications due to the cytotoxicity of the copper catalyst in CuAAC.[2]

| Reaction Type | Alkyne Partner | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Key Features |

| CuAAC | Terminal Alkyne | 10² - 10³ | Fast kinetics, high yield. Requires a copper(I) catalyst, which can be toxic to living cells. Ideal for in vitro applications. |

| SPAAC | Strained Cyclooctyne (e.g., DBCO, BCN) | 0.28 - 0.34 | Copper-free, highly biocompatible. Kinetics are generally slower than CuAAC but sufficient for many biological applications. Rate depends on the strain of the cyclooctyne. |

Data for SPAAC reaction rates are based on studies with azido-containing amino acids and serve as a reasonable approximation for peptides containing D-Aha.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol outlines the manual incorporation of this compound into a peptide sequence using standard Fmoc/tBu chemistry on a Wang or Rink Amide resin.

Materials:

-

Fmoc-protected amino acids (including this compound)

-

SPPS resin (e.g., Fmoc-Gly-Wang resin)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Coupling reagent (e.g., HATU, HBTU, or DIC/Oxyma)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

-

Cold diethyl ether

Protocol:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for an additional 15 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and byproducts.

-

Amino Acid Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HATU, 0.95 equivalents relative to the amino acid) in DMF.

-

Add DIPEA (2 equivalents relative to the amino acid) to the activation mixture and let it pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation. For sterically hindered couplings, a longer reaction time or a stronger coupling reagent like HATU may be necessary.

-

-

Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times).

-

Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Peptide Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

-

Purification: Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of an Aha-Containing Peptide

This protocol describes the labeling of a purified peptide containing D-Aha with a cyclooctyne-functionalized probe (e.g., a fluorophore or biotin).

Materials:

-

D-Aha-containing peptide

-

Strained alkyne probe (e.g., DBCO-Fluorophore)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile or DMSO (to dissolve the probe)

Protocol:

-

Dissolve Peptide: Dissolve the purified D-Aha-containing peptide in PBS to a final concentration of 100 µM.

-

Dissolve Probe: Dissolve the strained alkyne probe (e.g., DBCO-Fluorophore) in a minimal amount of DMSO or acetonitrile and then dilute in PBS to a final concentration of 200 µM (2-fold excess).

-

Reaction: Mix the peptide and probe solutions. Allow the reaction to proceed at room temperature for 4-12 hours. The reaction progress can be monitored by RP-HPLC or mass spectrometry.

-

Purification: Purify the labeled peptide by RP-HPLC to remove the unreacted probe.

-

Characterization: Confirm the successful labeling by mass spectrometry.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Aha-Containing Peptide

This protocol is suitable for in vitro labeling of a D-Aha-containing peptide with a terminal alkyne probe.

Materials:

-

D-Aha-containing peptide

-

Terminal alkyne probe (e.g., Alkyne-Biotin)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

PBS, pH 7.4

Protocol:

-

Prepare Stock Solutions:

-

Peptide: 1 mM in PBS

-

Alkyne probe: 10 mM in DMSO

-

CuSO₄: 50 mM in water

-

Sodium ascorbate: 100 mM in water (prepare fresh)

-

THPTA: 50 mM in water

-

-

Reaction Mixture: In a microcentrifuge tube, combine the following in order:

-

D-Aha-containing peptide to a final concentration of 100 µM.

-

Alkyne probe to a final concentration of 200 µM.

-

THPTA to a final concentration of 1 mM.

-

CuSO₄ to a final concentration of 200 µM.

-

Sodium ascorbate to a final concentration of 2 mM.

-

-

Incubation: Gently mix and incubate at room temperature for 1-4 hours.

-

Purification and Characterization: Purify and characterize the labeled peptide as described for the SPAAC protocol.

Visualization of Experimental Workflows and Signaling Pathways

Chemoproteomic Workflow for Identifying Protein-Protein Interactions

The following diagram illustrates a general workflow for identifying the interaction partners of a bait protein using a peptide containing this compound as a photo-crosslinkable probe. This approach combines bioorthogonal chemistry with mass spectrometry-based proteomics.

Application in Studying the MAPK Signaling Pathway

Bioorthogonal chemistry can be a powerful tool to dissect signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) cascade. A peptide derived from a known MAPK-interacting protein, incorporating D-Aha, can be used to "fish out" its binding partners within the cascade under different cellular conditions (e.g., stimulated vs. unstimulated).

The following diagram illustrates a conceptual workflow for investigating the interaction of a scaffold protein with kinases in the MAPK pathway.

Conclusion

This compound is a versatile building block that bridges the precision of solid-phase peptide synthesis with the power of bioorthogonal chemistry. Its ability to introduce a bioorthogonal azide handle into synthetic peptides enables a myriad of applications, from the creation of well-defined bioconjugates to the exploration of complex biological processes like protein-protein interactions within signaling cascades. The experimental protocols and workflows provided in this guide offer a starting point for researchers to harness the potential of this powerful chemical tool in their own investigations. As the field of bioorthogonal chemistry continues to evolve, the applications of this compound and similar reagents are poised to further unravel the complexities of the cellular machinery.

References

Fmoc-D-Aha-OH: A Technical Guide to its Applications in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Aha-OH (Nα-Fmoc-D-2-amino-5-azidohexanoic acid) is a non-canonical amino acid that has emerged as a powerful tool in molecular biology, peptide chemistry, and drug discovery. Its unique structure, featuring a terminal azide group on the side chain and the D-enantiomeric configuration, provides scientists with a versatile handle for a variety of bioconjugation and molecular engineering applications. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it fully compatible with standard solid-phase peptide synthesis (SPPS) protocols.

The incorporation of D-amino acids, such as D-Aha, into peptides is a well-established strategy to enhance their proteolytic stability, a critical attribute for therapeutic peptides.[1][2] The azide functionality serves as a bioorthogonal chemical handle, allowing for specific and efficient covalent modification through "click chemistry" reactions, namely the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3] These reactions are known for their high yields, specificity, and compatibility with biological systems.

This technical guide provides an in-depth overview of the applications of this compound, including detailed experimental protocols, quantitative data for key processes, and visualizations of relevant workflows and pathways.

Core Applications in Molecular Biology

The primary applications of this compound stem from its ability to introduce a bioorthogonal azide handle into a peptide sequence. This enables a range of downstream modifications and applications:

-

Peptide Stapling: The azide group can react with an alkyne-containing amino acid within the same peptide chain to form a cyclic, or "stapled," peptide. This conformational constraint can enhance the peptide's alpha-helicity, proteolytic resistance, and cell permeability, making it a valuable strategy for developing inhibitors of protein-protein interactions.

-

Bioconjugation: Peptides incorporating D-Aha can be readily conjugated to other molecules, such as fluorescent dyes, imaging agents, cell-penetrating peptides, or drug molecules. This is particularly relevant in the development of targeted therapeutics and diagnostic tools.

-

Antibody-Drug Conjugates (ADCs): The azide handle allows for the site-specific conjugation of cytotoxic payloads to antibodies or antibody fragments, a key step in the construction of homogeneous and effective ADCs.

-

Surface Immobilization: Peptides containing D-Aha can be immobilized onto alkyne-functionalized surfaces for various applications, including biosensors and proteomics arrays.

Quantitative Data

The successful incorporation of this compound and its subsequent modification are critical for its applications. While specific quantitative data can be highly sequence-dependent, the following table summarizes typical performance parameters based on literature for azide-containing amino acids in Fmoc-SPPS and click chemistry reactions.

| Parameter | Expected Range | Method of Determination | Notes |

| Fmoc-SPPS | |||

| Coupling Efficiency of this compound | >98% | Kaiser Test or TNBS Test | Double coupling may be beneficial, especially for sterically hindered adjacent residues.[4] |

| Overall Crude Peptide Yield | 40 - 70% | Gravimetric analysis post-cleavage | Highly dependent on the peptide sequence, length, and solubility. |

| Crude Peptide Purity | 50 - 80% | RP-HPLC | Purity is influenced by the success of each coupling and deprotection step. |

| Click Chemistry | |||

| CuAAC Reaction Yield | >90% | RP-HPLC, Mass Spectrometry | Typically high-yielding and rapid under optimized conditions.[3] |

| SPAAC Reaction Yield | >85% | RP-HPLC, Mass Spectrometry | Yields can be slightly lower than CuAAC but avoids the use of a cytotoxic copper catalyst. |

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence via Fmoc-SPPS

This protocol outlines the manual incorporation of this compound into a peptide sequence using standard Fmoc solid-phase peptide synthesis.

Materials:

-

Fmoc-protected amino acids (including this compound)

-

Rink Amide resin (or other suitable resin)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

-

Cold diethyl ether

-

Solid-phase synthesis vessel

-

Shaker

Methodology:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Shake for 5 minutes, then drain.

-

Add fresh 20% piperidine in DMF solution and shake for an additional 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling (for standard amino acids and this compound):

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the activation mixture and vortex briefly.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Shake the reaction vessel for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3-5 times).

-

Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), repeat the coupling step.

-

-

Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a D-Aha-Containing Peptide

This protocol describes the on-resin CuAAC reaction to conjugate an alkyne-containing molecule to the D-Aha residue of a peptide.

Materials:

-

Peptide-resin containing a D-Aha residue

-

Alkyne-functionalized molecule (e.g., alkyne-fluorophore)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (optional, but recommended)

-

DMF/Water or other suitable solvent mixture

Methodology:

-

Prepare Reagents:

-

Prepare a stock solution of CuSO₄ in water (e.g., 100 mM).

-

Prepare a fresh stock solution of sodium ascorbate in water (e.g., 500 mM).

-

If using, prepare a stock solution of TBTA in DMF or DMSO.

-

-

Reaction Setup:

-

Swell the D-Aha-containing peptide-resin in the reaction solvent (e.g., DMF/water 4:1).

-

Add the alkyne-functionalized molecule (5-10 equivalents) to the resin.

-

If using TBTA, add it to the reaction mixture (1 equivalent relative to copper).

-

Add the CuSO₄ solution (0.5-1 equivalent).

-

Add the sodium ascorbate solution (5-10 equivalents) to initiate the reaction.

-

-

Reaction:

-

Shake the reaction vessel at room temperature for 4-12 hours, protected from light if using a light-sensitive fluorophore.

-

Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.

-

-

Washing:

-

Once the reaction is complete, drain the reaction solution.

-

Wash the resin thoroughly with the reaction solvent, followed by water, a solution of sodium diethyldithiocarbamate in DMF (to remove residual copper), DMF, and finally DCM.

-

-

Cleavage and Purification: Cleave the modified peptide from the resin and purify it as described in Protocol 1.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on a D-Aha-Containing Peptide

This protocol describes the copper-free SPAAC reaction for conjugating a strained alkyne to the D-Aha residue.

Materials:

-

D-Aha-containing peptide (cleaved and purified)

-

Strained alkyne (e.g., DBCO, BCN, or DIFO derivatives)

-

Aqueous buffer (e.g., PBS, pH 7.4) or a suitable organic solvent

Methodology:

-

Dissolve Reactants: Dissolve the purified D-Aha-containing peptide in the chosen buffer or solvent.

-

Add Strained Alkyne: Add the strained alkyne derivative (1.5-3 equivalents) to the peptide solution.

-

Reaction:

-

Gently mix the solution and allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 24 hours depending on the specific strained alkyne used.

-

Monitor the reaction progress by LC-MS.

-

-

Purification: Once the reaction is complete, purify the conjugated peptide by RP-HPLC to remove any unreacted starting materials.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and concepts related to the application of this compound.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Caption: Click chemistry pathways for modifying D-Aha-containing peptides.

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.

Conclusion

This compound is a valuable and versatile building block for modern molecular biology and drug discovery. Its compatibility with standard peptide synthesis and the bioorthogonality of its azide group provide a robust platform for creating sophisticated molecular constructs. The ability to enhance peptide stability through its D-configuration, combined with the power of click chemistry for precise molecular engineering, ensures that this compound will continue to be a key reagent in the development of novel therapeutics, diagnostics, and research tools. Researchers are encouraged to optimize the presented protocols based on their specific peptide sequences and conjugation partners to achieve the best possible outcomes.

References

- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jpt.com [jpt.com]

- 4. benchchem.com [benchchem.com]

The Azide Handle of Fmoc-D-Aha-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-azidohomoalanine (Fmoc-D-Aha-OH) is a non-canonical amino acid that has become an invaluable tool in chemical biology, peptide chemistry, and drug development. Its key feature is the bioorthogonal azide handle, which allows for specific chemical modifications of peptides and proteins. This guide provides a comprehensive overview of the chemical properties, key reactions, and applications of the azide moiety of this compound, with a focus on experimental protocols and quantitative data.

Chemical Properties of this compound

This compound is a derivative of the amino acid D-lysine where the terminal amine is replaced by an azide group. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amine allows for its use in standard solid-phase peptide synthesis (SPPS).

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₈N₄O₄ | [1] |

| Molecular Weight | 366.37 g/mol | [1] |

| Appearance | White to off-white powder | Generic Material Property |

| Solubility | Soluble in DMF, DMSO | Generic Material Property |

| Storage | -20°C | Generic Material Property |

Key Reactions of the Azide Handle

The azide group of this compound is chemically stable under the conditions of Fmoc-based peptide synthesis, yet it can undergo highly specific and efficient bioorthogonal reactions. The most prominent of these are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger Ligation. Furthermore, the azide can be reduced to a primary amine, providing another avenue for chemical modification.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," involves the reaction of the azide with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted-1,2,3-triazole. This reaction is known for its high yields and specificity.

Experimental Protocol: CuAAC of this compound with Phenylacetylene

-

Materials:

-

This compound (1 equivalent)

-

Phenylacetylene (1.2 equivalents)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)

-

Sodium ascorbate (0.2 equivalents)

-

Solvent: 1:1 mixture of tert-butanol and water

-

-

Procedure:

-

Dissolve this compound and phenylacetylene in the t-butanol/water mixture.

-

Add copper(II) sulfate followed by sodium ascorbate to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction with water and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

| Reactants | Product | Typical Yield |

| This compound + Phenylacetylene | 1,4-disubstituted triazole | >90% |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), to react with the azide. The ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without the need for a toxic metal catalyst. This makes SPAAC ideal for applications in living systems.

Experimental Protocol: SPAAC of this compound with a DBCO-containing molecule

-

Materials:

-

This compound incorporated into a peptide (1 equivalent)

-

DBCO-functionalized molecule (e.g., DBCO-amine) (1.5 equivalents)

-

Solvent: Phosphate-buffered saline (PBS), pH 7.4, or a mixture of PBS and an organic co-solvent like DMSO if solubility is an issue.

-

-

Procedure:

-

Dissolve the azide-containing peptide in the chosen solvent system.

-

Add the DBCO-functionalized molecule to the solution.

-

Incubate the reaction at room temperature or 37°C for 1-4 hours.

-

Monitor the reaction progress by LC-MS.

-

Purify the resulting triazole-linked conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

| Reactants | Product | Typical Yield |

| This compound-peptide + DBCO-amine | 1,5-disubstituted triazole | >85% |

Staudinger Ligation

The Staudinger ligation is a reaction between an azide and a phosphine that is engineered to form a stable amide bond. This reaction is highly specific and proceeds under mild, aqueous conditions, making it suitable for biological applications.

Experimental Protocol: Staudinger Ligation of this compound with a Triphenylphosphine derivative

-

Materials:

-

This compound incorporated into a peptide (1 equivalent)

-

Triphenylphosphine-based reagent with an ester trap (e.g., (2-(diphenylphosphino)phenyl) acetate) (2 equivalents)

-

Solvent: 1:1 mixture of acetonitrile and water.

-

-

Procedure:

-

Dissolve the azide-containing peptide in the solvent mixture.

-

Add the phosphine reagent to the solution.

-

Stir the reaction at room temperature for 8-16 hours.

-

Monitor the reaction by LC-MS.

-

Purify the final amide-linked product by RP-HPLC.

-

| Reactants | Product | Typical Yield |

| This compound-peptide + Phosphine reagent | Amide-linked product | 70-90% |

Reduction of the Azide to an Amine

The azide group can be readily reduced to a primary amine, providing a handle for further functionalization through amine-reactive chemistry.

Experimental Protocol: Reduction of this compound

-

Materials:

-

This compound (1 equivalent)

-

Palladium on carbon (Pd/C) (10 mol%)

-

Hydrogen gas (H₂)

-

Solvent: Methanol or Ethanol

-

-

Procedure:

-

Dissolve this compound in the alcohol solvent.

-

Add the Pd/C catalyst to the solution.

-

Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon) and stir vigorously at room temperature for 4-8 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, Fmoc-D-diaminobutanoic acid.

-

The product can be purified by crystallization or chromatography if necessary.

-

| Reactant | Product | Typical Yield |

| This compound | Fmoc-D-diaminobutanoic acid | >95% |

Spectroscopic Data

Accurate characterization of this compound and its products is crucial. Below is a summary of expected spectroscopic data based on the closely related L-isomer and general chemical principles.

| Compound | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | Mass Spec (ESI-MS) m/z | FTIR (cm⁻¹) |

| This compound | 7.89 (d, 2H), 7.70 (d, 2H), 7.42 (t, 2H), 7.33 (t, 2H), 6.78 (d, 1H), 4.37-4.18 (m, 3H), 3.40 (t, 2H), 1.95-1.80 (m, 2H) | 173.5, 156.2, 143.9, 140.8, 127.7, 127.1, 125.2, 120.2, 65.7, 54.1, 50.3, 46.7, 28.9 | 367.1 [M+H]⁺, 389.1 [M+Na]⁺ | ~3300 (O-H), ~2100 (N₃), ~1700 (C=O) |

| CuAAC Product | Additional aromatic signals from the triazole and phenyl group | Additional signals for the triazole ring (~120-145) and phenyl group | Calculated based on reactants | Absence of ~2100 (N₃) |

| SPAAC Product | Additional complex aromatic and aliphatic signals from the DBCO moiety | Additional signals for the triazole and DBCO rings | Calculated based on reactants | Absence of ~2100 (N₃) |

| Staudinger Product | Disappearance of azide-adjacent proton signals, appearance of new amide proton signal | Disappearance of azide-adjacent carbon signal, appearance of new amide carbonyl | Calculated based on reactants | Absence of ~2100 (N₃), new amide bands |

| Reduction Product | Disappearance of azide-adjacent proton signals, appearance of new amine-adjacent proton signals | Disappearance of azide-adjacent carbon signal, appearance of new amine-adjacent carbon signal | ~341.2 [M+H]⁺ | Absence of ~2100 (N₃), appearance of N-H bands |

Applications in Probing Signaling Pathways

The bioorthogonal nature of the azide handle makes this compound a powerful tool for studying biological processes, including cellular signaling pathways. One common approach is metabolic labeling.

Metabolic Labeling Workflow for Proteomic Analysis

Cells can be cultured in a methionine-deficient medium supplemented with an azido-amino acid like azidohomoalanine (AHA). The cellular machinery incorporates AHA into newly synthesized proteins in place of methionine. These azide-labeled proteins can then be detected and identified using click chemistry.

This workflow allows researchers to specifically isolate and identify proteins that are synthesized in response to a particular stimulus, providing insights into the dynamics of signaling pathways. For example, by stimulating cells with a growth factor and performing this metabolic labeling, one can identify the proteins that are rapidly synthesized as part of the cellular response, thereby mapping out components of the growth factor signaling cascade.

Conclusion

The azide handle of this compound offers a versatile and powerful platform for the chemical modification of peptides and proteins. Its ability to undergo highly specific and efficient bioorthogonal reactions has made it an indispensable tool for researchers in chemistry, biology, and medicine. The experimental protocols and data presented in this guide provide a solid foundation for the successful application of this compound in a wide range of research and development endeavors.

References

Fmoc-d-aha-oh solubility and storage conditions

An In-depth Technical Guide on the Solubility and Storage of Fmoc-D-Aha-OH

This compound, or (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-azidohexanoic acid, is a specialized amino acid derivative that serves as a valuable building block in chemical biology and drug development. Its key features are the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group, which is standard in solid-phase peptide synthesis (SPPS), and a terminal azide (-N3) group on the side chain. This azide moiety makes this compound a key reagent for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2][3][4] These reactions allow for the precise and efficient conjugation of the peptide to other molecules, such as fluorescent dyes, imaging agents, or drug payloads.

This guide provides a comprehensive overview of the solubility and recommended storage conditions for this compound, along with detailed experimental protocols for its use.

Solubility of this compound

| Solvent | Type | Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 100 mg/mL (272.95 mM) | May require sonication to fully dissolve. It is recommended to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Clearly Soluble (qualitative) | While specific quantitative data is unavailable for this compound, related compounds like Fmoc-D-Ala-OH are "clearly soluble" at 1 mmol in 2 mL. Generally, Fmoc-amino acids exhibit high solubility in DMF. |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High (qualitative) | Fmoc-amino acids are generally highly soluble in NMP, a common solvent for peptide synthesis. |

| PolarClean | Green Solvent | Likely High | Studies have shown that most Fmoc-protected amino acids are highly soluble (>0.4 M) in the green solvent PolarClean. |

| Water & Aqueous Buffers | Protic | Poor (qualitative) | Like most Fmoc-protected amino acids, this compound is expected to have low solubility in aqueous solutions. |

Experimental Protocol: Solubility Determination (Saturation Shake-Flask Method)

To obtain precise, quantitative solubility data for this compound in a specific solvent, the saturation shake-flask method is a reliable approach.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a controlled temperature.

Materials:

-

This compound (solid powder)

-

Solvent of interest (e.g., DMF, NMP, DCM), HPLC grade

-

Vials with screw caps

-

Thermostatic orbital shaker or water bath

-

Analytical balance (accurate to at least 0.1 mg)

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, solvent-compatible)

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid after equilibration is crucial.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Clarification:

-

After equilibration, allow the vial to stand to let the excess solid settle.

-

Centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes to pellet the remaining undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration into the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound with known concentrations.

-

Generate a calibration curve by injecting the standards and plotting the peak area against concentration.

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

-

Storage and Stability

Proper storage of this compound is essential to maintain its chemical integrity and ensure reliable performance in synthetic applications.

| Form | Temperature | Duration | Conditions |

| Solid Powder | -20°C | Long-term | Store in a tightly sealed container, protected from light and moisture. Some related compounds are stable for up to 3 years under these conditions. |

| In Solution (e.g., in DMSO) | -80°C | 6 months | Aliquot into single-use portions to avoid repeated freeze-thaw cycles. Store under a nitrogen atmosphere. |

| In Solution (e.g., in DMSO) | -20°C | 1 month | Aliquot into single-use portions. Store under a nitrogen atmosphere. |

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is primarily used to introduce an azide handle into a peptide for subsequent conjugation via click chemistry. The following is a general protocol for a solution-phase CuAAC reaction.

Objective: To conjugate an alkyne-containing molecule to the azide side chain of an this compound-containing peptide.

Materials:

-

Azide-containing peptide (incorporating this compound, with the Fmoc group either present or removed depending on the workflow)

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate (to be prepared fresh)

-

Copper-stabilizing ligand (e.g., THPTA or TBTA)

-

Solvent system (e.g., a mixture of aqueous buffer and an organic co-solvent like DMSO or t-butanol)

Methodology:

-

Reagent Preparation:

-

Prepare stock solutions of the azide-peptide and the alkyne partner in a suitable solvent (e.g., DMSO/water).

-

Prepare a stock solution of CuSO₄ in water.

-

Prepare a stock solution of the copper ligand in water or DMSO.

-

Crucially, prepare a fresh solution of sodium ascorbate in water immediately before initiating the reaction.

-

-

Reaction Setup:

-

In a reaction vial, combine the azide-peptide and the alkyne-functionalized molecule (typically a slight excess of the alkyne is used).

-

-

Catalyst Addition:

-

In a separate tube, premix the CuSO₄ solution with the ligand solution. A 1:2 to 1:5 molar ratio of Cu:Ligand is often used to stabilize the Cu(I) ion. Let this mixture stand for a few minutes.

-

Add the premixed catalyst solution to the main reaction vial containing the peptide and alkyne.

-

-

Reaction Initiation:

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The solution may change color, indicating the reduction of Cu(II) to the active Cu(I) catalyst.

-

-

Incubation:

-

Allow the reaction to proceed at room temperature. Reaction times can range from 30 minutes to several hours, depending on the substrates and concentrations. The reaction progress can be monitored by LC-MS.

-

-

Purification:

-

Once the reaction is complete, the conjugated product can be purified using standard techniques, such as reverse-phase HPLC.

-

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Fmoc-D-Aha-OH Containing Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptides is a pivotal strategy in modern drug discovery and chemical biology. It allows for the generation of peptides with enhanced stability, novel functionalities, and tailored therapeutic properties. Fmoc-D-azidohomoalanine (Fmoc-D-Aha-OH) is a valuable building block in this context. The D-configuration of the amino acid can confer resistance to enzymatic degradation, while the azido moiety serves as a versatile chemical handle for bioorthogonal conjugation reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry". This enables the site-specific attachment of various molecules, including fluorophores, polyethylene glycol (PEG), and targeting ligands, to the peptide scaffold.[1]

These application notes provide a comprehensive overview and detailed protocols for the successful incorporation of this compound into peptides using standard Fmoc-based solid-phase peptide synthesis (SPPS), followed by on-resin modification via CuAAC.

Data Presentation

| Coupling Reagent | Base | Purity of Crude Tetrapeptide (%) |

| HATU | DIPEA | 91 |

| DIC/HOAt | - | 81 |

| PyBOP | DIPEA | 87 |

| Oxyma/DIC (Microwave) | - | 82 |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol outlines the manual synthesis of a peptide containing a D-Aha residue on a Rink Amide resin, suitable for producing C-terminally amidated peptides.

1.1. Resin Swelling:

-

Place the Rink Amide resin in a suitable reaction vessel.

-

Add N,N-Dimethylformamide (DMF) to swell the resin for at least 30-60 minutes.[1]

-

Drain the DMF.

1.2. Fmoc Deprotection:

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.[2]

-

Agitate the resin for 5-10 minutes at room temperature.[1]

-

Drain the deprotection solution.

-

Repeat the piperidine treatment for another 5-10 minutes.[1]

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

1.3. This compound Coupling:

-

In a separate vial, dissolve 3-5 equivalents of this compound and 3-5 equivalents of a coupling agent (e.g., HBTU) in DMF.

-

Add 6-10 equivalents of N,N-Diisopropylethylamine (DIPEA) to the solution to activate the amino acid.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature. The completion of the coupling reaction can be monitored using a Kaiser test.

-

Drain the coupling solution and wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times).

1.4. Chain Elongation:

-

Repeat steps 1.2 and 1.3 for each subsequent amino acid in the peptide sequence.

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an alkyne-containing molecule onto the D-Aha residue of the resin-bound peptide.

2.1. Resin Preparation:

-